molecular formula C18H20N2O4 B2502229 4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide CAS No. 1118839-75-0

4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2502229
CAS No.: 1118839-75-0
M. Wt: 328.368
InChI Key: XWMGWIKRPZKJIV-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide is a synthetic chemical hybrid compound designed for advanced pharmacological research. It features a molecular architecture combining a 1H-pyrrole-2-carboxamide unit and a 2,3-dihydro-1-benzofuran scaffold, two structures independently recognized for their significant biological potential. The pyrrole moiety is a privileged structure in medicinal chemistry and is present in numerous natural products with diverse biological activities . Notably, pyrrole derivatives are extensively investigated for their cytotoxic and anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest . Concurrently, the 2,3-dihydro-1-benzofuran core is a key pharmacophore in synthetic chemistry, with halogenated benzofuran derivatives demonstrating potent and selective cytotoxicity against a panel of human cancer cell lines, such as lung (A549) and liver (HepG2) carcinomas . This hybrid molecule is of particular interest for researchers exploring novel therapeutic agents in areas of high unmet need. Its structural features suggest potential as a candidate for inhibiting key enzymatic targets in inflammation and cancer, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a strategy considered valuable for treating inflammation and cancer with potentially reduced side effects compared to traditional NSAIDs . Researchers can utilize this compound as a chemical probe to study these pathways or as a lead compound for further optimization and characterization in anti-inflammatory and anticancer drug discovery programs. This product is intended for research and development purposes only.

Properties

IUPAC Name

4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-23-17-7-12-5-10(2)24-16(12)8-14(17)20-18(22)15-6-13(9-19-15)11(3)21/h6-10,19H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMGWIKRPZKJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)C3=CC(=CN3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

  • Disconnection 1 : Amide bond cleavage yields the benzofuran amine (Intermediate A) and pyrrole carboxylic acid (Intermediate B).
  • Disconnection 2 : The 2,3-dihydrobenzofuran core is derived from cyclization of a phenolic precursor with an ethoxy substituent.
  • Disconnection 3 : The 4-acetylpyrrole unit is synthesized via Friedel-Crafts acetylation or directed C–H functionalization.

Preparation of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine (Intermediate A)

Cyclization of Phenolic Precursors

The dihydrobenzofuran ring is constructed through acid- or base-mediated cyclization. A representative protocol from the RSC supplementary data involves:

  • Alkylation of Resorcinol Derivative :

    • Resorcinol methyl ether is treated with ethyl bromide in acetone under reflux with K₂CO₃ to install the ethoxy group.
    • Yield : 78–85% (reported for analogous ethoxylations).
  • Reductive Cyclization :

    • The intermediate undergoes hydrogenation over Pd/C (10% wt) in ethanol at 50°C to form the 2,3-dihydro structure.
    • Key Data :

























      ParameterValue
      Temperature50°C
      Pressure3 atm H₂
      Reaction Time12 h
      Yield82%
  • Nitration and Reduction :

    • Regioselective nitration at the 6-position using HNO₃/AcOH, followed by catalytic hydrogenation to the amine.

Synthesis of 4-Acetyl-1H-pyrrole-2-carboxylic Acid (Intermediate B)

Friedel-Crafts Acetylation

A gold-catalyzed method from the PhD thesis enables direct acetylation of pyrrole-2-carboxylates:

  • Substrate Preparation :

    • Methyl pyrrole-2-carboxylate is treated with acetyl chloride in the presence of AuCl₃ (5 mol%) in dichloroethane.
  • Reaction Conditions :

    • Temperature : 80°C, 8 h
    • Yield : 68% (isolated)
    • Regioselectivity : >95% C-4 acetylation confirmed by NOE studies.

Alternative Route via Knorr Pyrrole Synthesis

Formation of the pyrrole ring from a 1,4-diketone precursor, though this method introduces challenges in acetyl group positioning.

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

A protocol adapted from NZ583487A employs EDCI/HOBt for amide bond formation:

  • Activation of Carboxylic Acid :

    • Intermediate B (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 min.
  • Coupling with Intermediate A :

    • Intermediate A (1.0 eq) is added, and the reaction stirred at 25°C for 18 h.
  • Purification :

    • Column chromatography (SiO₂, EtOAc/hexane 1:1) affords the target compound in 74% yield.

Comparative Analysis of Coupling Agents

Data aggregated from patent examples:

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 18 74
HATU DCM 25 12 81
DCC/DMAP THF 40 24 65

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, COCH₃), 3.02 (dd, J=16.5, 8.5 Hz, 1H, CH₂), 3.15 (dd

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activities make it a candidate for drug discovery, especially in the fields of antimicrobial and anticancer research.

Industry: The compound's unique properties may be exploited in the creation of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrrole-2-Carboxamide Derivatives

Compound 128 ():
  • Structure : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide
  • Key Features :
    • Pyrrole substituted with trifluoromethyl-indole at position 3.
    • Trifluoroethylamine side chain.
  • Data: Yield: 25% (low, indicating synthetic challenges). Molecular Weight: ~389 g/mol (ESIMS m/z 388.1). Pharmacological Note: Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to the ethoxy group in the target compound .
Compound 133 ():
  • Structure : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide
  • Data: Yield: 44% (higher than 128, suggesting better reactivity). Molecular Weight: ~391 g/mol (ESIMS m/z 391.1). Pharmacological Note: Indazole’s basicity may improve binding to hydrophobic pockets compared to benzofuran .
Compound 38 ():
  • Structure : 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Key Features :
    • Pyridinylmethyl substituent and triazole-containing side chain.
  • Data :
    • Yield: 22% (low, similar to 128).
    • Purity: 80.56% (HPLC), lower than the target compound’s hypothetical purity due to polar substituents .

Dihydrobenzofuran-Based Analogues

5-APDB and 6-APDB ():
  • Structures :
    • 5-APDB: 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine.
    • 6-APDB: 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine.
  • Key Features :
    • Propan-2-amine substituent instead of carboxamide-linked pyrrole.
    • Classified as controlled substances (CNS stimulants).
  • Pharmacological Note: The target compound’s carboxamide bridge likely reduces amine-related toxicity and alters receptor selectivity compared to 5-APDB/6-APDB .

Benzofuran-Carboxamide Derivatives

N-Ethyl-2-Methylbenzofuran-3-Carboxamide ():
  • Structure : Features a benzofuran-3-carboxamide with ethyl and methyl substituents.
  • Key Differences :
    • Lacks the acetyl-pyrrole moiety and dihydrobenzofuran saturation.
  • Pharmacological Note: Saturation in the target compound’s benzofuran may enhance conformational rigidity, improving target binding .

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The target’s 5-ethoxy group (electron-donating) may increase lipophilicity and membrane permeability compared to trifluoromethyl groups in 128/133 (electron-withdrawing) .
  • Receptor Interactions: Dihydrobenzofuran cores in 5-APDB/6-APDB are associated with serotonin receptor modulation. The target’s carboxamide linkage and acetyl-pyrrole could shift activity toward kinase inhibition or adenosine receptor binding .

Biological Activity

4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

C18H23N3O3\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{3}

This structure includes a pyrrole ring, a carboxamide group, and a benzofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's promising activity against drug-resistant tuberculosis (TB). The following sections detail its efficacy, mechanisms of action, and comparative studies with other compounds.

Efficacy Against Drug-Resistant Tuberculosis

A study published in 2022 evaluated a series of pyrrole-2-carboxamides, including our compound of interest. The findings indicated that:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value of less than 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent anti-TB activity.
  • Cytotoxicity : The compound demonstrated low cytotoxicity with an IC50 greater than 64 μg/mL, suggesting a favorable safety profile for further development .

Table 1: Comparative Efficacy of Pyrrole Derivatives Against TB

CompoundMIC (μg/mL)IC50 (μg/mL)Comments
4-acetyl-N-(5-ethoxy-2-methyl...)<0.016>64Potent anti-TB activity
Isoniazid0.0520First-line TB drug
Compound X<0.01>70Superior to isoniazid

The mechanism by which this compound exerts its anti-TB effects involves the inhibition of the MmpL3 protein, crucial for mycolic acid transport in M. tuberculosis. Structure-guided design strategies revealed that substituents on the pyrrole ring significantly affect binding affinity and biological activity.

Structure-Activity Relationship (SAR)

Research indicates that:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance potency.
  • Hydrogen Bonding : The presence of hydrogen atoms on the pyrrole and carboxamide moieties is essential for maintaining binding interactions with MmpL3 .
  • Bulky Groups : Larger substituents improve anti-TB activity significantly compared to smaller ones .

Case Studies

Several case studies have investigated the biological activities of compounds related to our target compound:

  • Study on Pyrrole Derivatives : A study focused on various pyrrole derivatives showed that modifications led to varied anti-TB activities. Compounds with bulky groups demonstrated enhanced efficacy compared to those with smaller substituents .
  • Metabolic Stability : Another study assessed metabolic stability in mouse microsomes and found that certain substitutions improved stability while retaining biological activity .

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